molecular formula C8H17NO4S B8609364 3-Pivaloylamino-1-propanesulfonic acid CAS No. 736123-40-3

3-Pivaloylamino-1-propanesulfonic acid

Cat. No. B8609364
CAS RN: 736123-40-3
M. Wt: 223.29 g/mol
InChI Key: AWSWPLNLFDUJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pivaloylamino-1-propanesulfonic acid is a useful research compound. Its molecular formula is C8H17NO4S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pivaloylamino-1-propanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pivaloylamino-1-propanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

736123-40-3

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)propane-1-sulfonic acid

InChI

InChI=1S/C8H17NO4S/c1-8(2,3)7(10)9-5-4-6-14(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13)

InChI Key

AWSWPLNLFDUJQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-amino-1-propanesulfonic acid (2.0 g, 14.4 mmol) was dissolved a NaOH (1.2 g, 30.2 mmol) solution in a mixture of 1,4-dioxane (5 mL) and water (15 mL). The mixture was cooled to 0° C. before pivaloyl chloride (2.8 mL, 21.6 mmol) in 1,4-dioxane (5 mL) was added dropwise. The reaction mixture was allowed to warm up to room temperature and it was stirred at 65° C. for 4 h. The solvent was evaporated under reduced pressure. The resulting solid was dissolved in water (30 mL), and treated with Dowex 50WX8 resin. The suspension was stirred for 5 minutes and the resin was removed by filtration. The filtrate was evaporated under reduced pressure. The residual material was suspended in 20% EtOH/Acetone. The mixture was stirres at reflux for 30 seconds. The solid product was collected by filtration, and dried in vacuo, to afford compound DT (1.3 g, 41%). 1H NMR (D2O, 500 MHz) δ ppm 3.16 (t, 2H, J=6.8 Hz), 2.75 (t, 2H, J=7.8 Hz), 1.78 (m, 2H), 1.1 (s, 9H). 13C NMR (D2O, 125 MHz) δ ppm 182.75, 48.70, 38.57, 38.18, 26.65, 24.27. ES-MS 222 (M−1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.